![molecular formula C13H17BrClN B2514381 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride CAS No. 2490401-52-8](/img/structure/B2514381.png)
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of bromophenyl compounds and pyrrolidine derivatives is a topic of interest in several papers. For instance, the synthesis of cyclopalladated 2-(4-bromophenyl)pyridine complexes is described, which involves the formation of luminescent complexes with potential applications in coupling reactions . Another paper details the synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, highlighting the versatility of bromophenyl compounds in constructing complex heterocycles . Additionally, the synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids and their ring closure products is reported, which includes the X-ray structure analysis of a related bromophenyl compound .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds is characterized in several studies. X-ray diffraction is used to determine the detailed structures of cyclopalladated and cyclometalated complexes, revealing intermolecular interactions within their crystals . The crystal structure of a spiro[indole-3,2'-pyrrolidin]-2(1H)-one derivative is also reported, showing planarity in the molecule except for the pyrrolidin ring, which adopts an envelope conformation .
Chemical Reactions Analysis
Chemical reactions involving bromophenyl compounds and pyrrolidine derivatives are explored in the context of synthesis and functionalization. The papers describe various reactions, such as the cyclopropanation of enantiopure bromophenyl hexahydrooxazolo[3,2-a]pyridin-5-ones , and the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide through nucleophilic substitution and ester hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl and pyrrolidine compounds are inferred from their synthesis and structural analysis. Luminescent properties are observed in cyclopalladated complexes , and the crystal structure of a spiro compound reveals hydrogen bonding and π-π interactions that stabilize the supermolecular assembly . These properties are crucial for understanding the behavior of these compounds in various chemical environments and potential applications.
Aplicaciones Científicas De Investigación
Luminescent Properties and Synthesis
Cyclometalated complexes involving 2-(4-bromophenyl)pyridine, similar in structure to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been developed. These complexes exhibit luminescence, with emission peaks ranging from 390-543 nm in dichloromethane solution under UV irradiation. They have also been applied in coupling reactions of aryl chlorides containing hydroxymethyl, showcasing their potential in synthesis applications (Xu et al., 2014).
Biological Synthesis
Pyrrolidines, a class of compounds structurally related to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been recognized for their biological effects and are used in medicine and industry. The synthesis of pyrrolidines via [3+2] cycloaddition has been studied, highlighting their significance in scientific research and potential industrial applications such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Synthesis of Novel Derivatives
Research has been conducted on the synthesis of 2-Pyrrolydinyl-1,3-Dithiolium derivatives from Propiophenones, compounds that are structurally similar to 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride. These derivatives were characterized using various spectrometric and spectroscopic methods, indicating their potential for diverse applications in chemical research (Sarbu et al., 2019).
Antimicrobial and Nematicidal Activities
Cyclopropane derivatives, which share structural characteristics with 3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride, have been synthesized and shown to exhibit antimicrobial and nematicidal activities. These activities were particularly notable against bacterial and fungal strains, as well as against Meloidogyne incognita, indicating potential applications in biological research and agriculture (Banothu et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
3-[1-(4-bromophenyl)cyclopropyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN.ClH/c14-12-3-1-10(2-4-12)13(6-7-13)11-5-8-15-9-11;/h1-4,11,15H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFHEXWWNOEIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2(CC2)C3=CC=C(C=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

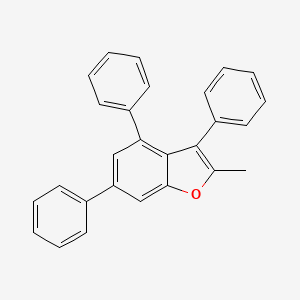
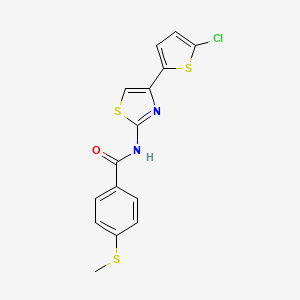
![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)
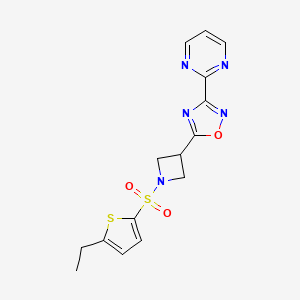
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
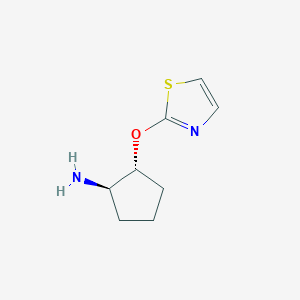
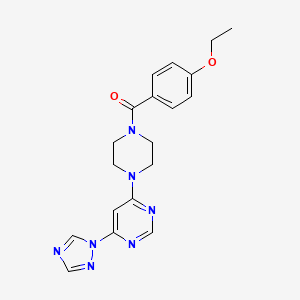
![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
